molecular formula C4H5N3O B141024 Isocytosine CAS No. 155831-93-9

Isocytosine

Cat. No. B141024
M. Wt: 111.1 g/mol
InChI Key: XQCZBXHVTFVIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isocytosine is a nucleobase that is similar to cytosine, a component of DNA and RNA. It was first synthesized in 1951 by Heidelberger and his colleagues. Since then, isocytosine has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

Isocytosine is incorporated into DNA and RNA in a similar manner to cytosine. It forms three hydrogen bonds with guanine, which is a complementary nucleobase. Isocytosine can also form hydrogen bonds with other nucleobases, depending on the sequence of the DNA or RNA.

Biochemical And Physiological Effects

Isocytosine does not have any known biochemical or physiological effects. It is not metabolized by the body and is excreted unchanged in the urine.

Advantages And Limitations For Lab Experiments

One advantage of using isocytosine in lab experiments is that it is a stable and readily available nucleobase. It can be easily synthesized and incorporated into DNA and RNA. One limitation of using isocytosine is that it is not a natural nucleobase, and its incorporation into DNA or RNA may affect the stability and function of the molecule.

Future Directions

There are several potential future directions for the use of isocytosine in scientific research. One direction is the development of modified nucleotides and oligonucleotides that incorporate isocytosine. These modified molecules may have unique properties that could be useful for a variety of applications, including gene therapy and drug development. Another direction is the use of isocytosine as a tool for studying the interactions between nucleobases and other molecules, such as proteins and small molecules. Isocytosine may also be useful for studying the effects of DNA and RNA modifications on gene expression and cellular function.

Scientific Research Applications

Isocytosine has been used in a variety of scientific research applications. It has been used as a tool for studying DNA and RNA structure and function, as well as for studying the interactions between nucleobases and other molecules. Isocytosine has also been used as a building block for the synthesis of modified nucleotides and oligonucleotides.

properties

IUPAC Name

2-amino-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCZBXHVTFVIFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148350
Record name Isocytosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocytosine

CAS RN

155831-92-8, 108-53-2
Record name 2,3-Dihydro-2-imino-4-pyrimidinol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocytosine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isocytosine
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Record name Isocytosine
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Record name Isocytosine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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